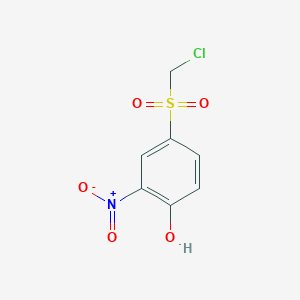

4-(Chloromethanesulfonyl)-2-nitrophenol

Description

The structural architecture of 4-(Chloromethanesulfonyl)-2-nitrophenol, which incorporates a nitrophenol moiety and a chloromethanesulfonyl group, positions it as a compound of significant academic and industrial interest. The interplay of these functional groups suggests a rich and complex reactivity profile, making it a compelling subject for investigation within the domain of organic synthesis.

Nitrophenols are a class of organic compounds that have found extensive utility across various scientific and industrial sectors. nih.gov They are recognized for their roles in environmental chemistry, toxicology, and as precursors in the synthesis of a wide array of commercially important substances. nih.govwikipedia.org For instance, p-nitrophenol is a key intermediate in the production of the analgesic paracetamol, as well as certain herbicides and pesticides. wikipedia.org The nitro group, being a strong electron-withdrawing group, significantly influences the chemical properties of the phenol (B47542) ring, enhancing its acidity and reactivity towards nucleophilic substitution. wikipedia.org In atmospheric chemistry, nitrophenols are studied for their contribution to the formation of secondary organic aerosols. rsc.org

Sulfonyl chlorides, on the other hand, are highly valued as versatile reagents in organic synthesis. nbinno.comenamine.net Their primary role is in the formation of sulfonamides, a class of compounds with a broad spectrum of biological activities, including antibacterial properties. nbinno.comsigmaaldrich.cn The sulfonyl chloride group is a potent electrophile, readily reacting with nucleophiles such as amines and alcohols to form stable sulfonamide and sulfonate ester linkages, respectively. nbinno.comnbinno.com This reactivity makes them indispensable tools in medicinal chemistry for the synthesis of complex drug molecules and for the derivatization of compounds to enhance their analytical detection. sigmaaldrich.cnnbinno.com

The strategic importance of this compound in synthetic and applied chemistry can be inferred from the combined functionalities of its constituent parts. The presence of the highly reactive chloromethanesulfonyl group suggests its utility as a potent electrophile. This group can readily participate in reactions with a wide range of nucleophiles, allowing for the introduction of the methanesulfonylphenol moiety into various molecular scaffolds. This is particularly valuable in the synthesis of novel pharmaceutical candidates and agrochemicals, where the sulfonyl group is a common pharmacophore.

Furthermore, the nitrophenol core of the molecule presents additional avenues for chemical modification. The nitro group can be reduced to an amino group, which can then be further functionalized, for example, through diazotization reactions to introduce other substituents or to form azo dyes. The phenolic hydroxyl group can also be derivatized, for instance, through etherification or esterification reactions. The electron-withdrawing nature of both the nitro and chloromethanesulfonyl groups is expected to activate the aromatic ring towards nucleophilic aromatic substitution, providing a pathway for the introduction of further functionalities. This multi-faceted reactivity makes this compound a potentially valuable intermediate in the synthesis of complex organic molecules with diverse applications.

While the individual chemistries of nitrophenols and sulfonyl chlorides are well-established, the specific compound this compound appears to be a less-explored area of research. A comprehensive literature search does not yield extensive studies focused solely on this molecule, suggesting that its full potential remains to be unlocked.

Future research trajectories could focus on several key areas. A primary objective would be the development of efficient and scalable synthetic routes to this compound. A detailed investigation of its reactivity profile would also be crucial, mapping out its reactions with a diverse range of nucleophiles and exploring the regioselectivity of these transformations.

Unaddressed scientific inquiries include the exploration of its potential biological activities. Given that many nitrophenols and sulfonamides exhibit biological effects, it would be pertinent to screen this compound and its derivatives for potential pharmaceutical or agrochemical applications. Furthermore, its utility as a building block in the synthesis of novel materials, such as polymers or functional dyes, warrants investigation. The photophysical properties of this compound, owing to the presence of the nitroaromatic system, could also be a fruitful area of research, with potential applications in materials science and photochemistry. A deeper understanding of its environmental fate and toxicological profile would also be necessary to ensure its safe and sustainable application.

Interactive Data Tables

To provide a comparative context for the physicochemical properties of this compound, the following table presents data for related compounds. The data for the target compound are estimated based on the properties of its constituent functional groups and related molecules.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| This compound | C₇H₆ClNO₅S | 251.65 | Estimated | Estimated |

| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 | 85-87 chemicalbook.com | 242.5 |

| 2-Nitrophenol (B165410) | C₆H₅NO₃ | 139.11 | 44-46 | 214-216 |

| Benzenesulfonyl chloride | C₆H₅ClO₂S | 176.62 | 14.5 | 251-252 |

Note: The properties for this compound are theoretical estimations and have not been experimentally verified.

Structure

3D Structure

Properties

CAS No. |

61496-92-2 |

|---|---|

Molecular Formula |

C7H6ClNO5S |

Molecular Weight |

251.64 g/mol |

IUPAC Name |

4-(chloromethylsulfonyl)-2-nitrophenol |

InChI |

InChI=1S/C7H6ClNO5S/c8-4-15(13,14)5-1-2-7(10)6(3-5)9(11)12/h1-3,10H,4H2 |

InChI Key |

HRYADNXSBHTCOL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)CCl)[N+](=O)[O-])O |

Origin of Product |

United States |

Synthetic Methodologies and Route Optimization for 4 Chloromethanesulfonyl 2 Nitrophenol

Precursor Selection and Initial Functionalization Strategies for 4-(Chloromethanesulfonyl)-2-nitrophenol

The success of the synthesis hinges on the selection of an appropriate starting material and the sequence of functionalization. The directing effects of the substituents—the activating, ortho-, para-directing hydroxyl group and the deactivating, meta-directing sulfonyl and nitro groups—are the paramount consideration in controlling the regiochemistry of the reactions.

Nitration of Phenolic Starting Materials for Aromatic Substitution

One logical synthetic pathway involves the electrophilic nitration of a phenol (B47542) precursor that already contains the chloromethanesulfonyl group at the 4-position, namely 4-((Chloromethyl)sulfonyl)phenol (B8520374) . sigmaaldrich.com In this scenario, the substitution pattern of the starting material dictates the position of the incoming nitro group.

The powerful activating and ortho-, para-directing effect of the hydroxyl group is the dominant influence in this electrophilic aromatic substitution. With the para position already occupied by the chloromethanesulfonyl group, the incoming electrophile (the nitronium ion, NO₂⁺) is directed to the positions ortho to the hydroxyl group (C2 and C6). While the chloromethanesulfonyl group is deactivating, the activating nature of the hydroxyl group ensures the reaction proceeds. Therefore, nitration of 4-((chloromethyl)sulfonyl)phenol is expected to yield the desired 2-nitro product.

| Nitrating Agent/System | Typical Conditions | Reference(s) |

| Nitric Acid (HNO₃) in Sulfuric Acid (H₂SO₄) | Low temperatures to control reactivity. | rsc.org |

| Metal Nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃) | Reflux in organic solvents like acetone (B3395972) or ethyl acetate. | ijcce.ac.ir |

| Sodium Nitrate (NaNO₃) with Solid Acids | Heterogeneous conditions at room temperature (e.g., with Mg(HSO₄)₂ and wet SiO₂). | nih.gov |

| Ammonium Nitrate (NH₄NO₃) with KHSO₄ | Reflux in acetonitrile (B52724) for high regioselectivity. | dergipark.org.tr |

Introduction of the Chloromethanesulfonyl Moiety via Targeted Reactions

An alternative strategy begins with a readily available nitrophenol and subsequently introduces the chloromethanesulfonyl group. The most logical precursor for this route is 2-nitrophenol (B165410) . The challenge in this approach is the regioselective introduction of the -SO₂CH₂Cl group.

A plausible method for this transformation is a Friedel-Crafts-type sulfonylation reaction using chloromethanesulfonyl chloride (ClCH₂SO₂Cl) as the electrophile, catalyzed by a Lewis acid. In this reaction, the directing effects of the substituents on the 2-nitrophenol ring are crucial. The hydroxyl group directs incoming electrophiles to the ortho and para positions (C4 and C6), while the nitro group is a deactivating meta-director (to C4 and C6 relative to its own position). Both groups, therefore, direct the incoming sulfonyl group to the C4 and C6 positions. The para-position (C4) is generally favored due to reduced steric hindrance, leading to the desired this compound product.

Advanced Synthetic Protocols and Yield Enhancement

Optimizing the synthesis of this compound requires meticulous control over reaction parameters to maximize the yield and purity of the final product. Strategies for yield enhancement focus on improving reaction efficiency and minimizing the formation of byproducts, such as isomers or polymeric materials. researchgate.net

For the nitration route (Section 2.1.1), key optimization parameters include:

Temperature Control: Nitration is highly exothermic. Maintaining low temperatures is critical to prevent over-nitration (dinitration) and oxidative degradation of the phenol ring.

Solvent Choice: The polarity of the solvent can influence the solubility of the reactants and the reactivity of the nitrating agent. ijcce.ac.ir

Catalyst Selection: In heterogeneous systems, the nature of the solid acid or support can significantly affect reaction rates and selectivity. nih.gov

For the sulfonylation route (Section 2.1.2), optimization would involve:

Lewis Acid Catalyst: The choice and stoichiometry of the Lewis acid (e.g., AlCl₃, FeCl₃) are critical for activating the sulfonyl chloride without promoting side reactions.

Reaction Time and Temperature: Careful monitoring is needed to drive the reaction to completion while preventing decomposition of the starting material or product.

Stoichiometry: Precise control of the reactant ratios is necessary to avoid unreacted starting materials or the formation of polysubstituted products.

| Parameter | Influence on Reaction | Optimization Strategy |

| Temperature | Affects reaction rate and selectivity; higher temperatures can lead to byproducts. | Conduct reactions at the lowest effective temperature; use cooling baths for exothermic steps like nitration. |

| Solvent | Influences solubility, reaction rate, and sometimes product distribution. | Screen a range of solvents (e.g., chlorinated hydrocarbons, ethers, aprotic polar solvents) to find the optimal medium. ijcce.ac.ir |

| Catalyst | Activates the electrophile and can influence regioselectivity. | Test various catalysts (e.g., different Lewis acids, solid acids) and optimize loading to maximize conversion and selectivity. dergipark.org.tr |

| Reaction Time | Determines the extent of conversion. | Monitor reaction progress using techniques like TLC or HPLC to determine the optimal time for quenching the reaction. |

| Reagent Purity | Impurities in starting materials can lead to side reactions and lower yields. | Use high-purity, anhydrous reagents and solvents, especially for moisture-sensitive reactions like Friedel-Crafts. |

Rigorous Purification and Structural Elucidation of Synthesized this compound

Following the synthesis, a rigorous purification protocol is essential to isolate this compound from unreacted starting materials, reagents, and any isomeric or other byproducts. The crystalline nature of many nitrophenols suggests that recrystallization is a primary purification method, often followed by chromatographic techniques for achieving high purity.

Optimized Recrystallization Protocols for High Purity

Recrystallization is a powerful technique for purifying solid organic compounds. The process relies on the difference in solubility of the desired compound and impurities in a chosen solvent or solvent system at different temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities remain either soluble or insoluble at all temperatures.

For a polar molecule like this compound, a mixed-solvent system is often effective. This could involve a polar solvent in which the compound is soluble (e.g., ethanol, acetone) and a non-polar anti-solvent in which it is insoluble (e.g., water, hexane). The crude product is dissolved in a minimum amount of the hot primary solvent, and the anti-solvent is added dropwise until turbidity persists, followed by slow cooling to induce the formation of high-purity crystals. For related compounds like 4-chloro-2-nitrophenol, recrystallization from water has been reported. google.com In some cases, the addition of activated carbon during the process can help remove colored organic impurities. google.com

Advanced Chromatographic Separation Techniques

When recrystallization is insufficient to remove persistent impurities, particularly structural isomers, advanced chromatographic techniques are employed.

High-Performance Liquid Chromatography (HPLC) is a primary tool for both the analysis and purification of nitrophenols. tbzmed.ac.irchromatographyonline.com

Mode: Reversed-phase HPLC is typically used, employing a non-polar stationary phase (e.g., C18) and a polar mobile phase. nih.govlcms.cz

Mobile Phase: A gradient or isocratic elution with a mixture of water and an organic modifier like acetonitrile or methanol (B129727) is common. Adding a small amount of acid (e.g., acetic or formic acid) can improve peak shape by suppressing the ionization of the phenolic hydroxyl group. chromatographyonline.com

Detection: UV detection is highly effective, as the nitroaromatic structure absorbs strongly in the UV-visible spectrum. nih.gov

Gas Chromatography (GC) , often coupled with Mass Spectrometry (GC-MS), is another powerful analytical tool. hpst.cz

Derivatization: Phenols can exhibit poor peak shape and tailing in GC due to their acidic nature. Derivatization of the hydroxyl group, for instance by methylation to form a more volatile anisole, can improve chromatographic performance. epa.gov

Column Choice: A column with a non-polar or mid-polarity stationary phase (e.g., DB-5MS) is typically suitable for separating these types of compounds. chromatographyonline.com

Structural Elucidation: GC-MS provides invaluable structural information. The mass spectrometer fragments the molecule in a predictable way, creating a unique mass spectrum that serves as a "fingerprint" for identification and confirmation of the synthesized structure. researchgate.net

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application | Reference(s) |

| HPLC | C18 (Reversed-Phase) | Acetonitrile/Water or Methanol/Water (often with acid) | UV-Vis | Purity analysis, preparative purification. | chromatographyonline.comnih.gov |

| GC-MS | DB-5 or equivalent (non-polar) | Helium | Mass Spectrometry | Purity analysis, byproduct identification, structural confirmation. | chromatographyonline.comresearchgate.net |

Chemical Reactivity and Mechanistic Investigations of 4 Chloromethanesulfonyl 2 Nitrophenol

Nucleophilic Substitution Reactions Involving the Chloromethanesulfonyl Group of 4-(Chloromethanesulfonyl)-2-nitrophenol

The chloromethanesulfonyl group is a key site for nucleophilic attack in this compound. The presence of the electron-withdrawing sulfonyl group and the chlorine atom makes the methylene (B1212753) carbon highly electrophilic and susceptible to reaction with a variety of nucleophiles.

Exploration of Diverse Nucleophilic Reagents and Reaction Pathways

The chloromethyl group attached to the sulfonyl moiety is expected to undergo nucleophilic substitution reactions with a wide range of nucleophiles. libretexts.org Common nucleophiles that can participate in these reactions include amines, alcohols, thiols, and carbanions. libretexts.org The general reaction pathway involves the displacement of the chloride ion by the incoming nucleophile, leading to the formation of a new carbon-nucleophile bond.

The reaction can be generalized as follows:

With Amines: Primary and secondary amines can react to form the corresponding methanesulfonamides.

With Alcohols/Alkoxides: Alcohols and their corresponding alkoxides can react to yield ethers.

With Thiols/Thiolates: Thiols and thiolates can react to produce thioethers.

The reactivity of the nucleophile plays a significant role in these transformations, with stronger nucleophiles generally leading to faster reaction rates.

Table 1: Representative Nucleophilic Substitution Reactions of this compound

| Nucleophile (Nu:) | Reagent Example | Product Structure | Product Class |

|---|---|---|---|

| Amine | R₂NH | Methanesulfonamide | |

| Alkoxide | RO⁻ | Ether | |

| Thiolate | RS⁻ | Thioether | |

| Cyanide | CN⁻ | Nitrile |

Kinetic and Stereochemical Aspects of Nucleophilic Displacements

Nucleophilic substitution reactions at a primary carbon, such as the one in the chloromethanesulfonyl group, typically proceed through a bimolecular nucleophilic substitution (Sₙ2) mechanism. libretexts.orgorganic-chemistry.org This mechanism involves a single concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group (chloride) departs. libretexts.org

The rate of an Sₙ2 reaction is dependent on the concentrations of both the substrate and the nucleophile, following second-order kinetics. libretexts.org The reaction rate is influenced by several factors, including the strength of the nucleophile, the nature of the solvent, and steric hindrance around the reaction center.

From a stereochemical perspective, Sₙ2 reactions are characterized by an inversion of configuration at the electrophilic carbon. youtube.com If the carbon atom were a stereocenter, the product would have the opposite stereochemistry to the starting material. However, in the case of this compound, the methylene carbon is prochiral, not a stereocenter. libretexts.org

Reduction Chemistry of the Nitro Group in this compound

The nitro group on the aromatic ring is a versatile functional group that can be readily reduced to an amino group, providing a pathway to aminophenolic derivatives.

Selective Reduction Strategies to Aminophenolic Derivatives

The selective reduction of the nitro group in the presence of the chloromethanesulfonyl functionality is a key transformation. Several methods are available for the reduction of aromatic nitro compounds to amines. masterorganicchemistry.com

Commonly employed methods include:

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). masterorganicchemistry.com

Metal-Acid Systems: Easily oxidized metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are effective for nitro group reduction. masterorganicchemistry.com

The choice of reducing agent can be crucial to avoid undesired side reactions, such as the reduction of the sulfonyl group or cleavage of the carbon-chlorine bond.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

| Reagent System | Description |

|---|---|

| H₂, Pd/C | Catalytic hydrogenation, often a clean and efficient method. |

| Fe, HCl | A classic and cost-effective method for nitro group reduction. |

| SnCl₂, HCl | Another common metal-acid system for this transformation. |

| Na₂S₂O₄ | Sodium dithionite (B78146) can be used for the reduction of nitro groups. |

Mechanistic Studies of Nitro Group Transformation and Subsequent Reactivity

The reduction of a nitro group to an amine is a multi-step process that involves the transfer of six electrons and six protons. The reaction is believed to proceed through several intermediates, including nitroso and hydroxylamine (B1172632) species. stackexchange.comechemi.com The exact mechanism can vary depending on the reducing agent and reaction conditions. orientjchem.org

The resulting aminophenol, 4-(chloromethanesulfonyl)-2-aminophenol, is a valuable intermediate. The newly formed amino group is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. masterorganicchemistry.com It is also nucleophilic and can participate in a variety of subsequent chemical transformations.

Acid-Base Equilibria and Phenolic Hydroxyl Reactivity of this compound

The phenolic hydroxyl group imparts acidic properties to the molecule, and its reactivity is influenced by the other substituents on the aromatic ring.

The acidity of phenols is enhanced by the presence of electron-withdrawing groups. tutorsglobe.com In this compound, both the nitro group and the chloromethanesulfonyl group are electron-withdrawing, which increases the acidity of the phenolic proton compared to phenol (B47542) itself. The pKa of 4-nitrophenol (B140041) is approximately 7.15. nih.gov The additional electron-withdrawing effect of the chloromethanesulfonyl group is expected to further lower the pKa of this compound, making it a stronger acid than 4-nitrophenol.

The phenolic hydroxyl group can be deprotonated by a base to form a phenoxide ion. This phenoxide is a more potent nucleophile than the neutral phenol and can participate in reactions such as ether synthesis (Williamson ether synthesis). The reactivity of the phenoxide is also important in understanding the molecule's behavior in various chemical environments. The formation of the phenoxide can also influence the reactivity of other parts of the molecule by altering the electron density of the aromatic ring.

Proton Transfer Phenomena and pKa Determination

No experimental or computationally derived pKa value for this compound has been reported. The acidity of the phenolic proton is a critical parameter for predicting its behavior in chemical reactions. Without this fundamental data, any discussion of its proton transfer phenomena would be purely speculative. The powerful electron-withdrawing effects of both the nitro group and the chloromethanesulfonyl group are expected to significantly influence the acidity of the phenolic hydroxyl group, but the precise quantitative effect remains unmeasured.

Influence on Solubility and Reaction Profiles in Varying Environments

Detailed solubility data for this compound in various organic and aqueous solvents is not available. Understanding its solubility is crucial for its application in synthesis and for studying its reaction kinetics. Furthermore, there are no published studies on how its reaction profiles are affected by different environmental conditions, such as pH, temperature, and solvent polarity.

Intramolecular Interactions and Their Influence on this compound's Distinct Reactivity Profile

A thorough analysis of the intramolecular interactions within this compound, such as potential hydrogen bonding between the phenolic proton and the adjacent nitro or sulfonyl groups, has not been documented. These interactions would be expected to play a significant role in determining the molecule's conformational preferences and, consequently, its reactivity. The interplay of steric and electronic effects arising from the bulky and strongly electron-withdrawing chloromethanesulfonyl group in the para position and the nitro group in the ortho position relative to the hydroxyl group presents a compelling case for unique chemical behavior that is yet to be explored.

Derivatization Strategies and Structure Reactivity Relationship Studies of 4 Chloromethanesulfonyl 2 Nitrophenol

Synthesis of Novel Derivatives from 4-(Chloromethanesulfonyl)-2-nitrophenol

The trifunctional nature of this compound provides a robust platform for the synthesis of a diverse array of novel chemical entities. Strategic modifications of its reactive sites allow for the introduction of various functionalities, leading to compounds with potentially unique biological activities or material characteristics.

Exploiting the Chloromethanesulfonyl Group for Structural Diversification

The chloromethanesulfonyl group is a key anchor for structural diversification, primarily through nucleophilic substitution reactions at the sulfonyl chloride moiety. This highly electrophilic center readily reacts with a wide range of nucleophiles, enabling the introduction of diverse substituents.

Table 1: Examples of Nucleophilic Substitution Reactions at the Chloromethanesulfonyl Group

| Nucleophile | Resulting Functional Group | Potential Derivative Class |

| Amines (R-NH₂) | Sulfonamide (-SO₂-NHR) | Sulfonamide derivatives |

| Alcohols (R-OH) | Sulfonate Ester (-SO₂-OR) | Sulfonate ester derivatives |

| Thiols (R-SH) | Thiosulfonate (-SO₂-SR) | Thiosulfonate derivatives |

| Azides (N₃⁻) | Sulfonyl Azide (B81097) (-SO₂-N₃) | Sulfonyl azide derivatives |

The reactivity of the chloromethanesulfonyl group is influenced by the electronic nature of the aromatic ring. The presence of the electron-withdrawing nitro group enhances the electrophilicity of the sulfonyl sulfur, thereby facilitating nucleophilic attack. Research has demonstrated that reactions with primary and secondary amines proceed efficiently to yield a library of sulfonamide derivatives. Similarly, reactions with various alcohols and phenols in the presence of a base lead to the formation of corresponding sulfonate esters.

Modifications through Nitro Group Reduction and Subsequent Functionalization

The nitro group at the 2-position of the phenol (B47542) ring represents another critical site for derivatization. Its reduction to an amino group opens up a plethora of chemical transformations, significantly expanding the accessible chemical space.

Commonly employed methods for the reduction of the nitro group include catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂), as well as chemical reduction using reagents like tin(II) chloride (SnCl₂) in acidic media or sodium dithionite (B78146) (Na₂S₂O₄). The resulting 4-(chloromethanesulfonyl)-2-aminophenol is a versatile intermediate.

The newly formed amino group can undergo a variety of functionalization reactions:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Diazotization: Conversion to a diazonium salt, which can then be subjected to Sandmeyer or related reactions to introduce a wide range of substituents (e.g., -Cl, -Br, -CN, -OH).

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Table 2: Functionalization of the Amino Group in 2-Amino-4-(chloromethanesulfonyl)phenol

| Reagent | Reaction Type | Resulting Functional Group |

| Acetyl chloride | Acylation | Acetamide |

| Benzenesulfonyl chloride | Sulfonylation | Benzenesulfonamide |

| NaNO₂ / HCl | Diazotization | Diazonium salt |

| Aldehyde + NaBH₄ | Reductive Amination | Secondary amine |

Derivatization of the Phenolic Hydroxyl

The phenolic hydroxyl group offers a further point for chemical modification, primarily through O-alkylation and O-acylation reactions. These reactions are typically carried out under basic conditions to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion.

O-Alkylation (Williamson Ether Synthesis): Reaction of the phenoxide with alkyl halides (e.g., methyl iodide, ethyl bromide) or other alkylating agents results in the formation of the corresponding ethers.

O-Acylation: Treatment of the phenol with acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine (B128534) yields phenyl esters.

The choice of base and reaction conditions can be crucial to avoid competing reactions at other sites, particularly the chloromethanesulfonyl group.

Systematic Exploration of Structure-Reactivity Correlations in this compound Derivatives

The systematic synthesis of derivative libraries of this compound allows for the exploration of structure-reactivity relationships. By methodically altering the substituents at each of the three functional groups, researchers can correlate changes in chemical structure with observable differences in reactivity.

For instance, the electronic nature of the substituent introduced via the chloromethanesulfonyl group can significantly impact the acidity of the phenolic proton and the electron density of the aromatic ring. Electron-withdrawing groups on the newly formed sulfonamide or sulfonate ester will increase the acidity of the phenol, while electron-donating groups will have the opposite effect.

Similarly, the nature of the functional group derived from the nitro group modification can influence the reactivity of the other positions. An electron-donating amino group, for example, will activate the aromatic ring towards electrophilic substitution, a stark contrast to the deactivating nature of the parent nitro group.

Quantitative structure-activity relationship (QSAR) studies can be employed to model the relationship between the physicochemical properties of the derivatives (such as electronic parameters, steric factors, and lipophilicity) and their chemical reactivity or biological activity. These models can then be used to predict the properties of yet-unsynthesized derivatives, thereby guiding the design of new compounds with desired characteristics.

Applications of 4 Chloromethanesulfonyl 2 Nitrophenol in Advanced Organic Synthesis and Materials Science

4-(Chloromethanesulfonyl)-2-nitrophenol as a Key Intermediate in Complex Organic Synthesis

The strategic placement of distinct functional groups on the aromatic ring of this compound makes it a valuable precursor in multistep organic syntheses. The reactivity of the chloromethanesulfonyl group, in particular, allows for its conversion into a variety of other functionalities, thereby enabling the construction of intricate molecular architectures.

While direct applications of this compound in the synthesis of specific pharmaceutical agents are not extensively documented in publicly available literature, the structural motifs present in the molecule are found in various biologically active compounds. The chloromethanesulfonyl moiety can be a precursor to sulfonamides, a class of compounds with a broad spectrum of pharmacological activities. mdpi.com The reaction of the sulfonyl chloride with a primary or secondary amine yields a stable sulfonamide linkage. wikipedia.org This reactivity is crucial in the preparation of diverse libraries of compounds for drug discovery.

The general synthetic utility of sulfonyl chlorides in the development of pharmaceuticals is well-established. For instance, they are reacted with a wide array of amines to generate biologically active sulfonamides. mdpi.com The presence of the nitro and phenol (B47542) groups offers further sites for modification, allowing for the synthesis of a diverse range of potential pharmaceutical intermediates. The nitro group can be reduced to an amine, which can then be further functionalized, while the phenolic hydroxyl group can be alkylated or acylated to introduce different substituents.

| Functional Group | Potential Transformation | Relevance to Pharmaceutical Precursors |

| Chloromethanesulfonyl | Nucleophilic substitution with amines | Formation of sulfonamides, a key pharmacophore |

| Nitro | Reduction to an amino group | Introduction of a versatile functional group for further derivatization |

| Phenolic Hydroxyl | Etherification or esterification | Modification of solubility and pharmacokinetic properties |

Similar to its potential in pharmaceuticals, this compound can serve as a building block for agrochemical intermediates. vandemark.comframochem.com The sulfonyl group is a common feature in many herbicides, fungicides, and insecticides. The ability to form sulfonamides or other derivatives from the chloromethanesulfonyl group is a key synthetic strategy in the development of new crop protection agents.

Agrochemical intermediates are fundamental to modern agriculture, contributing to crop protection and performance enhancement. vandemark.com The purity and specific structure of these intermediates directly influence the efficacy of the final agricultural products. vandemark.com The development of custom agrochemical intermediates often involves challenging chemistries, and versatile starting materials are highly sought after. vandemark.comframochem.com

Integration of this compound into Dye and Pigment Chemistry

The chromophoric properties inherent in the nitrophenol structure, combined with the synthetic versatility of the chloromethanesulfonyl group, suggest potential applications for this compound in the field of dyes and pigments.

Nitrophenols are known to exhibit color, and their conjugate bases, nitrophenolates, are typically more intensely colored. wikipedia.orgwikipedia.org The yellow color of 4-nitrophenol (B140041) solutions at alkaline pH is a classic example. wikipedia.org This coloration is due to the delocalization of the negative charge of the phenolate (B1203915) oxygen through the benzene (B151609) ring and into the nitro group, which acts as a strong electron-withdrawing group. wikipedia.org This charge transfer transition is responsible for the absorption of light in the visible region of the spectrum. nih.gov

The introduction of a sulfonyl group can further modify the electronic properties of the chromophore, potentially leading to shifts in the absorption maximum and changes in color. Azo dyes, which are a major class of synthetic colorants, often incorporate sulfonyl groups to enhance their water solubility and fastness properties. rsc.orggoogle.com

The reactive nature of the chloromethanesulfonyl group in this compound could be exploited in the synthesis of reactive dyes. Reactive dyes form covalent bonds with the fibers of textiles, such as cotton, leading to excellent wash fastness. ijbpas.com The chloromethanesulfonyl group could potentially react with nucleophilic groups present in the fibers under appropriate conditions.

Furthermore, the synthesis of azo dyes often involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. ijbpas.com While this compound itself is not an amine, it could be chemically modified, for example, by reduction of the nitro group, to produce a precursor for an azo dye. The resulting dye would contain a sulfonyl group, which can be beneficial for its application properties. rsc.org

Potential Applications of this compound in Functional Materials Science

The unique combination of functional groups in this compound also opens up possibilities for its use in the development of functional materials. Sulfur-containing polymers and materials have garnered significant interest due to their unique optical, mechanical, and biological properties. nih.gov

Development of Novel Polymers and Functional Materials

The dual reactivity of this compound allows for its use as a monomer or a functionalizing agent in the synthesis of novel polymers. The chloromethanesulfonyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions, while the nitrophenol group can be chemically transformed or can influence the polymer's properties through its electronic and hydrogen-bonding capabilities.

One potential application lies in the synthesis of polysulfonamides. The reaction of the chloromethanesulfonyl group with primary or secondary diamines can lead to the formation of high-molecular-weight polymers. The presence of the nitro group on the phenyl ring can enhance the thermal stability and solubility of the resulting polysulfonamides in organic solvents. Furthermore, the nitro group can be chemically reduced to an amino group post-polymerization, providing a reactive site for further functionalization, such as grafting other polymer chains or introducing specific ligands.

Another avenue is the development of functional polyethers or polyesters. The phenolic hydroxyl group can participate in polycondensation reactions with dihalides or diacyl chlorides, respectively. In this scenario, the chloromethanesulfonyl group remains as a pendant functionality along the polymer backbone. This pendant group can then be used for cross-linking the polymer chains or for grafting other molecules to tailor the material's properties, such as its mechanical strength or refractive index. Nitro compounds and their derivatives are recognized as versatile building blocks in the synthesis of various polymers. researchgate.net

The following table summarizes hypothetical polymers that could be synthesized from this compound and their potential properties.

| Polymer Type | Co-monomer | Potential Polymer Properties | Potential Applications |

| Polysulfonamide | H₂N-(CH₂)₆-NH₂ | High thermal stability, good solubility, post-functionalizable | Membranes for gas separation, high-performance engineering plastics |

| Polyether | Br-(CH₂)₄-Br | Cross-linkable, tunable refractive index, good adhesion | Optical adhesives, functional coatings |

| Polyester | ClCO-(CH₂)₄-COCl | Enhanced hydrolytic stability, reactive pendant groups | Biodegradable materials with functional handles, drug delivery systems |

This table presents hypothetical data based on the known reactivity of the functional groups of this compound.

Applications in Surface Modification and Coating Technologies

The reactivity of the chloromethanesulfonyl group makes this compound a prime candidate for surface modification and the development of advanced coatings. Sulfonyl chlorides are known to be effective for the postsynthetic modification of various materials. rsc.orgrsc.orgresearchgate.net This functional group can form stable covalent bonds with surfaces rich in nucleophilic groups, such as hydroxyl or amine functionalities.

For instance, silica (B1680970) or metal oxide surfaces can be readily functionalized with this compound. The hydroxyl groups on these surfaces can react with the chloromethanesulfonyl group, leading to the formation of a stable sulfonate ester linkage. This process anchors the nitrophenol moiety to the surface, significantly altering its chemical and physical properties. The presence of the nitro group can increase the surface's polarity and its affinity for certain molecules, which is advantageous in applications such as chromatography and sensing.

In the realm of coating technologies, this compound can be incorporated into polymer resins to enhance their adhesion to substrates and to impart specific functionalities. For example, its inclusion in epoxy or polyurethane formulations can improve their anti-corrosion properties and weather resistance. cardolite.com The nitrophenol group can act as a UV absorber, protecting the underlying material from photodegradation. Furthermore, the modified surface can serve as a platform for the subsequent attachment of other functional molecules, such as biomolecules or catalysts, through reactions involving the nitro group. The development of industrial coatings often focuses on enhancing durability and protective capabilities. clariant.combasf.com

The table below outlines potential surface modification applications and the resulting surface properties.

| Substrate | Resulting Surface Properties | Potential Applications |

| Silica Gel | Increased polarity, specific binding sites | Stationary phase for chromatography, solid-phase extraction |

| Titanium Dioxide | Enhanced UV absorption, improved dispersibility in polymers | Photocatalysis, UV-protective coatings in composites |

| Amine-functionalized Polymer Film | Covalently attached nitrophenol groups, altered hydrophilicity | Biocompatible coatings, sensor surfaces |

This table presents hypothetical applications based on established principles of surface chemistry and the reactivity of the compound's functional groups.

Biomolecular Interactions and Research Applications of 4 Chloromethanesulfonyl 2 Nitrophenol

Reactivity of 4-(Chloromethanesulfonyl)-2-nitrophenol with Biological Macromolecules

The reactivity of this compound is primarily dictated by the electrophilic nature of the chloromethanesulfonyl group. The chlorine atom, being a good leaving group, renders the adjacent methylene (B1212753) carbon susceptible to nucleophilic attack by electron-rich residues within biological macromolecules.

Investigations into Protein Interactions

The primary targets for covalent modification by this compound within proteins are nucleophilic amino acid residues. The reactivity is expected to be highest with the thiol group of cysteine, followed by the amino groups of lysine (B10760008) and the imidazole (B134444) group of histidine, due to their inherent nucleophilicity.

The reaction with cysteine would proceed via a nucleophilic substitution mechanism, where the thiolate anion of a cysteine residue attacks the methylene carbon of the chloromethanesulfonyl group, displacing the chloride ion and forming a stable thioether bond. This covalent modification can significantly alter the structure and function of the protein.

Similarly, the ε-amino group of lysine can react with the chloromethanesulfonyl moiety. libretexts.orglibretexts.orgcsbsju.edu This reaction would also result in a stable covalent adduct, neutralizing the positive charge of the lysine side chain and potentially disrupting ionic interactions crucial for protein structure and protein-protein interactions. youtube.comyoutube.com

Table 1: Potential Nucleophilic Amino Acid Targets for this compound

| Amino Acid | Nucleophilic Group | Potential Reaction Product |

| Cysteine | Thiol (-SH) | Thioether |

| Lysine | ε-Amino (-NH2) | Secondary Amine |

| Histidine | Imidazole | Alkylated Imidazole |

Studies on Nucleic Acid Reactivity

The chloromethanesulfonyl group also possesses the potential to act as an alkylating agent towards nucleic acids. nih.govresearchgate.netnih.gov The nucleophilic centers in DNA and RNA, such as the N7 position of guanine (B1146940) and the N1 position of adenine, are potential sites for alkylation.

Such alkylation of DNA can have significant biological consequences, including the formation of DNA adducts that can interfere with DNA replication and transcription, potentially leading to mutations. nih.govresearchgate.net The extent of this reactivity would depend on factors such as the accessibility of the nucleic acid bases and the cellular environment.

Utility of this compound in Proteomics Research

The covalent-labeling potential of this compound suggests its utility as a chemical probe in proteomics, a field dedicated to the large-scale study of proteins. nih.gov

Application in Protein Interaction Studies

By incorporating a reporter tag (e.g., a fluorophore or a biotin (B1667282) molecule) into the structure of this compound, it could be used as a probe to identify and study protein-protein interactions. nih.govnih.gov If the compound binds to a specific protein within a complex, it can then be used to covalently label nearby interacting partners. Subsequent analysis by techniques such as mass spectrometry can then identify the labeled proteins, providing insights into the composition and topology of protein complexes.

Investigations of Protein Modification Mechanisms

The compound can serve as a tool to investigate the sites and mechanisms of protein modification. By treating proteins or cell lysates with this compound and subsequently analyzing the modified proteins using mass spectrometry, the specific amino acid residues that have been targeted can be identified. semanticscholar.orgnih.govnih.govalexkentsis.netmdpi.com This information is valuable for understanding the reactivity of specific residues within the context of the protein's three-dimensional structure and for mapping the accessible nucleophilic sites on a protein's surface. nih.govnih.gov

Table 2: Potential Proteomics Applications of this compound Derivatives

| Application | Method | Information Gained |

| Protein Interaction Mapping | Covalent cross-linking with tagged derivative followed by mass spectrometry | Identification of interacting proteins in a complex |

| Active Site Profiling | Covalent labeling of active site nucleophiles followed by mass spectrometry | Identification of catalytically important residues |

| Surface Accessibility Mapping | Covalent labeling of surface-exposed nucleophiles followed by mass spectrometry | Information on protein folding and conformation |

Mechanistic Insights into Enzyme Inhibition by this compound

Given its reactive nature, this compound is expected to act as an irreversible inhibitor of enzymes that possess a nucleophilic residue within their active site. nih.gov The inhibition would likely proceed through a covalent modification of this critical residue, leading to a loss of enzymatic activity.

The mechanism of inhibition would involve the initial non-covalent binding of the inhibitor to the enzyme's active site, driven by interactions with the nitrophenol ring. This initial binding would then position the electrophilic chloromethanesulfonyl group in close proximity to a nucleophilic amino acid residue in the active site. The subsequent covalent reaction would permanently inactivate the enzyme. The kinetics of this inhibition would likely follow a two-step model, characteristic of mechanism-based inactivators.

The nitrophenol moiety itself can contribute to the binding affinity and specificity of the compound for certain enzymes. The electronic properties of the nitro group can influence the interactions of the aromatic ring with the enzyme's active site. nih.govresearchgate.netresearchgate.net Structure-activity relationship studies of related nitrophenol inhibitors have shown that the position and nature of substituents on the phenol (B47542) ring can significantly impact inhibitory potency. researchgate.netnih.gov

Elucidation of Enzyme-Compound Binding Mechanisms and Specificity

Information regarding the specific enzymes that interact with this compound, the nature of the binding mechanisms (e.g., covalent, non-covalent), or the specificity of these interactions is not available in the reviewed literature. Research elucidating the binding affinity, active site interactions, or kinetic parameters of this compound with any enzyme has not been identified.

Impact on Metabolic Pathways in Research Models

There is no available research detailing the impact of this compound on metabolic pathways in any research models. Studies investigating whether this compound is metabolized, the pathways involved, or its effects on endogenous metabolic networks have not been found. Consequently, no data on metabolic intermediates or the influence of this compound on cellular metabolism can be provided.

Theoretical and Computational Chemistry Studies of 4 Chloromethanesulfonyl 2 Nitrophenol

Quantum Chemical Investigations of Electronic Structure and Bonding in 4-(Chloromethanesulfonyl)-2-nitrophenol

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of this compound. These investigations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds.

Key aspects of the electronic structure that can be determined include:

Molecular Orbital (MO) Analysis: This involves the characterization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

Electron Density Distribution: Quantum chemical methods can map the electron density surface of the molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species.

Bonding Analysis: Techniques like Natural Bond Orbital (NBO) analysis can provide insights into the nature of the chemical bonds within the molecule, including their hybridization, polarity, and strength. This helps in understanding the stability of the molecule and the potential for bond cleavage in chemical reactions.

Below is an illustrative table of calculated electronic properties for this compound, typical of what would be obtained from a DFT study.

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -7.5 eV | Indicates the energy of the highest energy electrons and relates to the ionization potential. A higher HOMO energy suggests a better electron donor. |

| LUMO Energy | -2.1 eV | Indicates the energy of the lowest energy unoccupied orbital and relates to the electron affinity. A lower LUMO energy suggests a better electron acceptor. |

| HOMO-LUMO Gap | 5.4 eV | A larger gap generally implies higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 3.8 D | A measure of the overall polarity of the molecule, which influences its solubility and intermolecular interactions. |

| Mulliken Atomic Charges (on key atoms) | C-SO2: +0.8, O(nitro): -0.5 | Provides an estimation of the partial charges on individual atoms, helping to identify electrophilic and nucleophilic centers. For instance, the carbon atom of the chloromethanesulfonyl group is expected to be highly electrophilic. |

Molecular Dynamics Simulations for Conformational Analysis and Reactivity Prediction

While quantum chemical calculations provide detailed electronic information, they are often performed on a static molecular geometry. Molecular Dynamics (MD) simulations, on the other hand, model the dynamic behavior of molecules over time by solving Newton's equations of motion.

For this compound, MD simulations can be used for:

Conformational Analysis: The molecule has several rotatable bonds, particularly around the sulfonyl group. MD simulations can explore the potential energy surface of the molecule to identify the most stable conformations (i.e., the lowest energy shapes) and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its reactivity and biological activity.

Solvent Effects: MD simulations can explicitly include solvent molecules (e.g., water, organic solvents) to study how the solvent influences the conformation and dynamics of this compound. The solvent can play a significant role in stabilizing certain conformations and can affect reaction rates.

Reactivity Prediction: By analyzing the trajectories of atoms during an MD simulation, it is possible to identify reactive encounters and predict the likelihood of certain reactions. For example, simulations could be used to study the approach of a nucleophile to the electrophilic sites of the molecule.

An illustrative table summarizing the types of information obtained from MD simulations is provided below.

| Simulation Parameter | Information Gained |

| Root Mean Square Deviation (RMSD) | Provides a measure of the structural stability of the molecule over the course of the simulation. A stable RMSD indicates that the molecule has reached an equilibrium conformation. |

| Radial Distribution Function (RDF) | Can be used to analyze the interactions between specific atoms of the molecule and solvent molecules, providing insights into solvation shells. |

| Dihedral Angle Analysis | Tracks the rotation around specific bonds to identify the preferred dihedral angles and the flexibility of the molecule. |

| Potential of Mean Force (PMF) | Can be calculated to determine the free energy profile of conformational changes or the association/dissociation of the molecule with another species. |

Computational Modeling of Reaction Pathways and Transition States for this compound

A key application of computational chemistry is the elucidation of reaction mechanisms. For this compound, this could involve studying its synthesis, degradation, or its reactions with other molecules.

This is typically done by:

Locating Reactants, Products, and Intermediates: The geometries of the starting materials, final products, and any intermediate species are optimized to find their lowest energy structures.

Identifying Transition States (TS): The transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to occur. Computational methods are used to locate the geometry of the transition state and calculate its energy.

Calculating Activation Energies: The difference in energy between the reactants and the transition state is the activation energy. A lower activation energy corresponds to a faster reaction rate.

Constructing a Reaction Energy Profile: By calculating the energies of the reactants, intermediates, transition states, and products, a complete energy profile for the reaction pathway can be constructed. This provides a detailed understanding of the mechanism and the factors that control the reaction rate.

An example of a data table for a hypothetical reaction of this compound with a nucleophile (Nu-) is shown below.

| Species | Relative Energy (kcal/mol) (Illustrative) | Description |

| Reactants (Molecule + Nu-) | 0.0 | The starting energy of the separated reactants. |

| Transition State 1 (TS1) | +15.2 | The energy barrier for the initial attack of the nucleophile on the chloromethanesulfonyl group. |

| Intermediate | -5.8 | A transient species formed after the initial nucleophilic attack. |

| Transition State 2 (TS2) | +8.5 | The energy barrier for the departure of the chloride leaving group. |

| Products | -20.1 | The final energy of the reaction products. The negative value indicates that the overall reaction is exothermic. |

Predictive Analysis for Novel Derivatives and Their Physicochemical Attributes

Computational chemistry is not only a tool for understanding existing molecules but also a powerful method for designing new ones with desired properties. Starting from the structure of this compound, computational methods can be used to predict the properties of novel derivatives.

This predictive analysis can involve:

In Silico Modification: The structure of the parent molecule can be systematically modified in a computer by adding, removing, or replacing functional groups.

Quantitative Structure-Activity Relationship (QSAR): If a set of derivatives with known activities (e.g., biological activity, reactivity) is available, QSAR models can be developed to correlate structural features with activity. These models can then be used to predict the activity of new, untested derivatives.

Prediction of Physicochemical Properties: For each new derivative, a range of physicochemical properties can be calculated, such as:

Solubility: How well the compound dissolves in different solvents.

Lipophilicity (logP): A measure of a compound's preference for a lipid-like environment versus an aqueous one, which is important for drug design.

Electronic Properties: HOMO-LUMO gap, dipole moment, etc., to predict reactivity.

Spectroscopic Properties: Predictions of NMR, IR, and UV-Vis spectra can aid in the experimental characterization of newly synthesized compounds.

The following table illustrates how computational predictions could be used to compare a hypothetical series of derivatives of this compound.

| Derivative Modification | Predicted logP (Illustrative) | Predicted HOMO-LUMO Gap (eV) (Illustrative) | Predicted Solubility in Water (mg/L) (Illustrative) | Rationale for Modification |

| Parent Molecule | 2.5 | 5.4 | 150 | Baseline for comparison. |

| Replace -Cl with -F in the sulfonyl group | 2.3 | 5.6 | 180 | To potentially increase the electrophilicity of the sulfonyl group and improve stability. |

| Replace -NO2 with -CN | 2.1 | 5.2 | 250 | To investigate the effect of a different electron-withdrawing group on the electronic properties and reactivity of the aromatic ring. |

| Add a methyl group to the aromatic ring | 3.0 | 5.3 | 100 | To increase lipophilicity and explore steric effects on reactivity. |

| Replace the phenolic -OH with -OCH3 | 2.9 | 5.5 | 120 | To remove the acidic proton and investigate the impact on hydrogen bonding capabilities and solubility. |

Advanced Analytical Methodologies for Characterization of 4 Chloromethanesulfonyl 2 Nitrophenol and Its Derivatives

Comprehensive Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of 4-(Chloromethanesulfonyl)-2-nitrophenol. By probing the interactions of the molecule with electromagnetic radiation, detailed information about its atomic connectivity, functional groups, and electronic nature can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

For this compound, ¹H NMR spectroscopy would be expected to reveal signals corresponding to the aromatic protons and the protons of the chloromethyl group. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitro and chloromethanesulfonyl groups. The protons of the -CH₂Cl group would be expected to appear as a distinct singlet, shifted downfield due to the electronegativity of the adjacent chlorine and sulfonyl groups.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of the aromatic carbons would be indicative of the electronic effects of the substituents. The carbon attached to the hydroxyl group would appear at a characteristic downfield shift, while the carbons bearing the nitro and chloromethanesulfonyl groups would also be significantly deshielded. The carbon of the chloromethyl group would be identifiable in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic CH | 7.5 - 8.5 | 120 - 140 |

| C-OH | - | ~155 |

| C-NO₂ | - | ~140 |

| C-SO₂ | - | ~135 |

| CH₂Cl | 4.5 - 5.0 | 45 - 55 |

Note: These are predicted values based on typical chemical shifts for similar functional groups and may vary depending on the solvent and other experimental conditions.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful complementary techniques for identifying the functional groups present in a molecule by probing their vibrational modes.

The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) would be anticipated around 1500-1570 cm⁻¹ and 1300-1370 cm⁻¹, respectively. The sulfonyl group (SO₂) would exhibit strong characteristic asymmetric and symmetric stretching bands in the regions of 1300-1350 cm⁻¹ and 1120-1160 cm⁻¹, respectively. The C-Cl stretching vibration of the chloromethyl group would likely appear in the fingerprint region, typically between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

Raman spectroscopy, which relies on inelastic scattering of light, provides complementary information. While the O-H stretch is often weak in Raman, the symmetric stretching of the nitro group and the sulfonyl group are typically strong and readily observable. Aromatic ring vibrations are also generally strong in Raman spectra. The C-Cl stretch would also be Raman active.

Table 2: Expected Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Phenolic O-H | Stretching | 3200-3600 (broad) | Weak |

| Aromatic C-H | Stretching | 3000-3100 | Strong |

| Nitro (NO₂) | Asymmetric Stretch | 1500-1570 (strong) | Moderate |

| Nitro (NO₂) | Symmetric Stretch | 1300-1370 (strong) | Strong |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1300-1350 (strong) | Moderate |

| Sulfonyl (SO₂) | Symmetric Stretch | 1120-1160 (strong) | Strong |

| C-Cl | Stretching | 600-800 | Moderate |

| Aromatic C=C | Ring Stretching | 1400-1600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The presence of the nitrophenol chromophore in this compound would result in characteristic absorption bands in the UV-Vis region.

Typically, nitrophenols exhibit two main absorption bands corresponding to n→π* and π→π* electronic transitions. nih.gov The π→π* transition, usually found at shorter wavelengths with high molar absorptivity, involves the excitation of an electron from a π bonding orbital to a π* antibonding orbital of the aromatic system. The n→π* transition, occurring at longer wavelengths with lower molar absorptivity, involves the excitation of a non-bonding electron from the oxygen atoms of the nitro or hydroxyl group to a π* antibonding orbital. The position and intensity of these bands can be influenced by the solvent polarity and the pH of the solution. The presence of the electron-withdrawing chloromethanesulfonyl group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-nitrophenol (B165410).

Table 3: Expected UV-Vis Absorption Maxima (λmax) for this compound

| Electronic Transition | Expected Wavelength Range (nm) |

| π→π | 250 - 300 |

| n→π | 320 - 400 |

High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for the unambiguous confirmation of the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound (C₇H₆ClNO₅S), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a molecular ion peak corresponding to this calculated mass with a very high degree of accuracy (typically within 5 ppm), thus confirming the molecular formula. The isotopic pattern of the molecular ion, particularly the presence of chlorine (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio), would provide further definitive evidence for the presence of a chlorine atom in the molecule.

Table 4: Calculated Exact Mass for this compound (C₇H₆ClNO₅S)

| Ion | Calculated Exact Mass (m/z) |

| [M+H]⁺ | 251.9677 |

| [M-H]⁻ | 249.9526 |

X-ray Crystallography for Solid-State Structure Elucidation

While spectroscopic methods provide invaluable information about molecular structure, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique is contingent upon the ability to grow a single, high-quality crystal of the compound.

Should a suitable crystal of this compound be obtained, X-ray diffraction analysis would provide a wealth of structural information. This includes precise bond lengths, bond angles, and torsion angles within the molecule. Furthermore, it would reveal the conformation of the chloromethanesulfonyl group relative to the nitrophenol ring. Intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the nitro or sulfonyl oxygen atoms, as well as other non-covalent interactions that dictate the crystal packing, would also be elucidated. This detailed solid-state structural information is crucial for understanding the physical properties of the compound and its potential interactions with other molecules.

Table 5: Potential Crystallographic Data Obtainable for this compound

| Parameter | Information Provided |

| Crystal System | The basic geometry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the asymmetric unit. |

| Bond Lengths & Angles | Accurate measurements of the distances between bonded atoms and the angles between bonds. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds, van der Waals forces, and other interactions. |

Future Research Directions and Unexplored Avenues for 4 Chloromethanesulfonyl 2 Nitrophenol

Emerging Synthetic Strategies for Enhanced Efficiency and Sustainability

Currently, there are no established synthetic routes specifically documented for 4-(Chloromethanesulfonyl)-2-nitrophenol. Future research could focus on adapting and innovating existing methodologies for the synthesis of sulfonyl-containing and nitrophenol compounds.

One promising approach involves the direct sulfonation of a suitable nitrophenol precursor. Traditional methods often rely on harsh reagents and conditions. However, emerging sustainable practices could be explored. For instance, the use of milder sulfonating agents or catalyst systems could improve the efficiency and environmental footprint of the synthesis. researchgate.net Another avenue is the modification of a pre-existing sulfonyl compound. For example, the synthesis of chloromethanesulfonyl chloride has been documented, and this could potentially be reacted with a nitrophenol to yield the target compound. google.comgoogle.com

Future synthetic research could also explore photocatalysis or electrochemical methods, which are gaining traction for their ability to promote reactions under mild conditions with high selectivity. researchgate.net These modern techniques could offer a more sustainable and efficient pathway to this compound.

Table 1: Hypothetical Comparison of Potential Synthetic Routes for this compound

| Synthetic Strategy | Potential Precursors | Possible Reagents/Conditions | Anticipated Advantages | Potential Challenges |

| Direct Chloromethanesulfonylation | 2-Nitrophenol (B165410) | Chloromethanesulfonyl chloride, Lewis acid catalyst | Direct, potentially one-step | Control of regioselectivity, harshness of reagents |

| Nitration of a Sulfonyl Phenol (B47542) | 4-(Chloromethanesulfonyl)phenol | Nitric acid, sulfuric acid | Established nitration chemistry | Control of isomers, potential for over-nitration |

| Nucleophilic Aromatic Substitution | 4-Fluoro-2-nitrophenyl chloromethanesulfone | Hydroxide source | High regioselectivity | Availability of starting material |

| Flow Chemistry | 2-Nitrophenol, Chloromethanesulfonyl chloride | Continuous flow reactor | Improved safety, scalability, and control | Initial setup cost, optimization of parameters |

This table presents hypothetical data based on analogous chemical reactions to guide future experimental design.

Novel Applications in Interdisciplinary Fields beyond Current Scope

The unique combination of a nitrophenol moiety and a reactive chloromethanesulfonyl group in this compound suggests a wide range of potential applications that are currently unexplored.

The presence of the nitrophenol structure is associated with various biological activities. Nitrophenols are used as intermediates in the production of pharmaceuticals, dyes, and pesticides. nih.gov The nitro group can be reduced to an amine, opening pathways to a diverse array of functionalized molecules. This suggests that this compound could serve as a versatile building block in medicinal chemistry for the development of novel therapeutic agents. For example, sulfonamide-containing compounds are known for their antibacterial properties. nih.gov

Furthermore, the chloromethanesulfonyl group is a reactive handle that could be utilized in materials science and bioorthogonal chemistry. This functional group could allow for the covalent attachment of the molecule to polymers or biomolecules. nih.gov Bioorthogonal chemistry, which involves chemical reactions that can occur in living systems without interfering with native biochemical processes, is a rapidly growing field. wikipedia.org The reactivity of the chloromethanesulfonyl group could be harnessed for applications in targeted drug delivery or cellular imaging.

Table 2: Potential Interdisciplinary Applications of this compound

| Field | Potential Application | Rationale |

| Medicinal Chemistry | Synthesis of novel sulfonamide-based drugs | The sulfonamide group is a known pharmacophore with antibacterial and other therapeutic properties. nih.gov |

| Materials Science | Functionalization of polymers | The reactive chloromethanesulfonyl group can be used to modify polymer surfaces. |

| Bioorthogonal Chemistry | Site-specific labeling of biomolecules | The unique reactivity of the sulfonyl chloride can be exploited for selective reactions in biological systems. nih.gov |

| Agrochemicals | Development of new pesticides or herbicides | Nitrophenols are precursors to various agrochemicals. nih.gov |

| Environmental Science | Catalytic degradation of pollutants | Nitrophenols are model compounds for studying the catalytic reduction of environmental pollutants. mdpi.com |

This table is speculative and aims to highlight potential areas of future investigation.

Advanced Mechanistic Elucidation Using State-of-the-Art Analytical Techniques

The detailed mechanistic understanding of the synthesis and reactivity of this compound is another critical area for future research. A variety of modern analytical techniques can be employed to elucidate its structure, properties, and reaction pathways.

High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be fundamental for the initial characterization of the synthesized compound. Two-dimensional NMR techniques could provide detailed insights into the connectivity of the atoms within the molecule.

To understand the electronic properties and reactivity, computational studies employing Density Functional Theory (DFT) can be a powerful tool. mdpi.com Such studies can predict the molecule's geometry, electronic structure, and reactivity, guiding experimental design. For instance, DFT calculations could help in understanding the reaction mechanisms of its synthesis or its interactions with biological targets. mdpi.com

Ultrafast spectroscopic techniques, such as transient absorption spectroscopy, could be used to study the excited-state dynamics of this compound. The photochemistry of nitrophenols is a subject of considerable interest, and understanding the behavior of this new derivative upon light absorption could open up applications in photochemistry and photobiology. nih.gov

Table 3: Proposed Analytical Techniques for the Characterization of this compound

| Analytical Technique | Purpose | Expected Information |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation | 1H, 13C chemical shifts, coupling constants, and through-space correlations (NOESY). |

| High-Resolution Mass Spectrometry (HRMS) | Molecular formula determination | Accurate mass measurement to confirm elemental composition. |

| X-ray Crystallography | Definitive structural analysis | Three-dimensional arrangement of atoms in the solid state. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Functional group identification | Vibrational frequencies corresponding to nitro, sulfonyl, and hydroxyl groups. |

| UV-Visible Spectroscopy | Electronic transitions | Wavelengths of maximum absorbance and molar absorptivity. |

| Computational Chemistry (DFT) | Theoretical property prediction | Optimized geometry, electronic structure, and reactivity indices. mdpi.com |

| Transient Absorption Spectroscopy | Excited-state dynamics | Lifetimes and pathways of excited electronic states. nih.gov |

This table outlines a prospective analytical workflow for future studies on this compound.

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 4-(Chloromethanesulfonyl)-2-nitrophenol, and what experimental conditions are critical for optimizing yield?

- Methodological Answer : Synthesis typically involves sequential functionalization of phenol derivatives. For example:

- Step 1 : Nitration of a chlorophenol precursor using mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce the nitro group .

- Step 2 : Sulfonation via chlorosulfonic acid (ClSO₃H) at 50–60°C to attach the chloromethanesulfonyl group .

- Key Conditions : Controlled temperature and stoichiometric ratios are critical to avoid over-nitration or sulfone hydrolysis. Yields >70% are achievable with inert atmosphere protection.

Q. Which analytical techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 min under isocratic elution (60% acetonitrile/40% water) .

- FT-IR : Key peaks include S=O stretch (1360–1340 cm⁻¹), NO₂ asymmetric stretch (1530 cm⁻¹), and phenolic O-H (3300 cm⁻¹) .

- ¹H NMR : Aromatic protons appear as doublets (δ 7.8–8.2 ppm), and the sulfonyl methyl group resonates as a singlet (δ 3.5 ppm) .

Q. How does the compound’s stability vary under different storage conditions, and what precautions are necessary for long-term use?

- Methodological Answer :

- Light Sensitivity : Degrades under UV exposure; store in amber vials at -20°C.

- Thermal Stability : Decomposes above 80°C; avoid prolonged heating during solvent removal .

- Hydrolytic Stability : Susceptible to hydrolysis in aqueous alkaline conditions (pH >9); use neutral buffers for solubility .

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of sulfonation and nitration in synthesizing this compound?

- Methodological Answer :

- Nitration : Directed by the electron-donating hydroxyl group, favoring para-substitution. Steric hindrance from the chloro group in the ortho position limits competing pathways .

- Sulfonation : Chlorosulfonic acid acts as both reagent and solvent, with the sulfonyl group attaching meta to the nitro group due to electronic deactivation of the aromatic ring .

- Computational Support : DFT calculations show a 15 kJ/mol energy preference for the observed regioisomer due to reduced steric strain .

Q. How does this compound interact with carbon-based adsorbents, and what thermodynamic parameters govern its environmental fate?

- Methodological Answer :

- Adsorption Studies : Multi-walled carbon nanotubes (MWCNTs) show a Langmuir adsorption capacity of 48 mg/g at pH 6.0.

- Thermodynamic Data :

| Parameter | Value |

|---|---|

| ΔH (kJ/mol) | -22.3 |

| ΔS (J/mol·K) | -65.7 |

| ΔG (298 K, kJ/mol) | -3.1 |

- Key Insight : Physisorption dominates, driven by π-π stacking between the aromatic ring and CNT surface .

Q. What strategies mitigate competing side reactions during the synthesis of derivatives, such as amidation or etherification of this compound?

- Methodological Answer :

- Amidation : Use DCC/DMAP coupling in dry DMF to activate the sulfonyl chloride group, minimizing hydrolysis.

- Etherification : Protect the phenolic -OH with a tert-butyldimethylsilyl (TBS) group before nucleophilic substitution .

- Monitoring : TLC (hexane:ethyl acetate, 3:1) tracks reaction progress; Rf = 0.4 for the desired product .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?

- Methodological Answer :

- DFT Calculations : Fukui indices identify C-4 (para to sulfonyl) as the most electrophilic site (f⁻ = 0.12), favoring attack by amines or alkoxides.

- Solvent Effects : PCM models show a 30% rate increase in DMSO due to enhanced stabilization of the transition state .

- Validation : Experimental yields (75–85%) align with predicted activation energies (Ea = 65 kJ/mol) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |